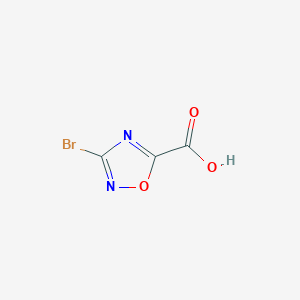

3-Bromo-1,2,4-oxadiazole-5-carboxylic acid

Description

Significance of Halogenated 1,2,4-Oxadiazole (B8745197) Scaffolds in Modern Organic Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has received considerable attention for its unique properties and wide spectrum of biological activities. researchgate.netnih.gov In medicinal chemistry, it is often employed as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. researchgate.netchim.it The introduction of a halogen atom, such as bromine, onto this scaffold significantly enhances its synthetic utility.

Halogenated heterocycles are pivotal in modern organic synthesis, primarily because the halogen atom serves as a versatile "synthetic handle." Specifically, a bromine atom on the 1,2,4-oxadiazole ring can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. ipbcams.ac.cn This capability allows for the straightforward introduction of diverse aryl, heteroaryl, vinyl, or alkynyl substituents, enabling the systematic exploration of chemical space and the fine-tuning of a molecule's properties. Furthermore, the presence of a halogen can influence the electronic properties of the ring and participate in halogen bonding, a specific type of non-covalent interaction that is increasingly utilized in drug design and crystal engineering. researchgate.net

Strategic Positioning of 3-Bromo-1,2,4-oxadiazole-5-carboxylic Acid as a Versatile Synthetic Intermediate

This compound is a bifunctional building block of significant strategic importance. Its value lies in the presence of two distinct and orthogonally reactive functional groups: a bromine atom at the C3 position and a carboxylic acid at the C5 position. This unique arrangement allows for selective and sequential chemical modifications, making it a powerful tool for constructing complex molecular architectures.

The carboxylic acid moiety is readily activated for transformations into a wide range of functional groups, most notably amides, through coupling reactions with various amines. nih.gov It can also be converted into esters, acid chlorides, or other derivatives. The bromine atom at the C3 position provides a reactive site for introducing molecular diversity, typically through metal-catalyzed cross-coupling reactions. ipbcams.ac.cn For instance, a Suzuki coupling reaction can be used to append various boronic acids, thereby installing new carbon-carbon bonds. ipbcams.ac.cn This dual functionality enables chemists to generate large libraries of disubstituted 1,2,4-oxadiazoles with tailored properties for specific applications.

Table 1: Key Properties of this compound *:--|:-- Property | Value Molecular Formula | C₃HBrN₂O₃ Molecular Weight | 192.96 g/mol cymitquimica.com CAS Number | 1240783-12-3 Synonyms | 3-bromo-5-carboxy-1,2,4-oxadiazole Purity | ≥98% cymitquimica.com InChIKey | YJQSLFMEDMVODN-UHFFFAOYSA-N cymitquimica.com

Overview of Current Research Trajectories and Future Opportunities for this compound

Current research involving this compound and related structures is heavily focused on medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is present in numerous compounds investigated for a wide range of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov

A notable research trajectory involves its use as a core fragment in the design of enzyme inhibitors. ipbcams.ac.cn For example, derivatives have been synthesized and evaluated as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a key enzyme in the viral life cycle. ipbcams.ac.cn In such studies, the carboxylic acid is often used to establish key interactions with the target protein, while the C3 position, functionalized via the bromo intermediate, is used to explore different pockets of the enzyme's active site to enhance potency and selectivity.

Future opportunities for this compound are extensive. Its utility as a bifunctional linker can be exploited in the development of proteolysis-targeting chimeras (PROTACs) or other chemical probes. In materials science, the rigid, aromatic nature of the oxadiazole core could be leveraged to create novel organic electronic materials or polymers with specific properties, although this area remains less explored compared to its pharmaceutical applications. The continued development of novel cross-coupling methodologies will further expand the synthetic possibilities originating from this versatile intermediate.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Moiety |

|---|---|---|---|

| Carboxylic Acid (C5) | Amide Coupling | Amine (R-NH₂), Coupling Agent (e.g., HATU, EDC) | Amide |

| Carboxylic Acid (C5) | Esterification | Alcohol (R-OH), Acid Catalyst | Ester |

| Bromo Group (C3) | Suzuki Coupling | Boronic Acid (R-B(OH)₂), Pd Catalyst, Base | Aryl/Alkyl Group (C-C bond) |

| Bromo Group (C3) | Buchwald-Hartwig Amination | Amine (R₂NH), Pd Catalyst, Base | Amino Group (C-N bond) |

| Bromo Group (C3) | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Alkynyl Group (C-C bond) |

Defined Scope and Research Objectives for the Investigation of this compound Chemistry

The investigation into the chemistry of this compound is defined by a clear set of objectives aimed at fully harnessing its synthetic potential. The primary scope is to utilize this compound as a foundational building block for the creation of novel, structurally diverse molecules with potential biological or material applications.

The core research objectives include:

Exploration of Reactivity: To systematically investigate the reactivity of both the C3-bromo and C5-carboxylic acid functional groups, including the development of selective and high-yielding transformation protocols.

Synthesis of Compound Libraries: To apply established and novel synthetic methodologies to generate diverse libraries of 3,5-disubstituted 1,2,4-oxadiazole derivatives for screening purposes. ipbcams.ac.cn

Structure-Activity Relationship (SAR) Studies: To utilize the synthesized compounds to conduct systematic SAR studies, particularly in the context of drug discovery, to identify key structural features responsible for desired biological activity. ipbcams.ac.cn

Application in Target-Oriented Synthesis: To employ the intermediate in the total synthesis of complex natural products or in the rational design of molecules targeting specific biological macromolecules, such as enzymes or receptors. scielo.br

By focusing on these objectives, the scientific community can unlock the full potential of this compound as a valuable component in the toolkit of modern synthetic chemistry.

Structure

3D Structure

Propriétés

Formule moléculaire |

C3HBrN2O3 |

|---|---|

Poids moléculaire |

192.96 g/mol |

Nom IUPAC |

3-bromo-1,2,4-oxadiazole-5-carboxylic acid |

InChI |

InChI=1S/C3HBrN2O3/c4-3-5-1(2(7)8)9-6-3/h(H,7,8) |

Clé InChI |

YJQSLFMEDMVODN-UHFFFAOYSA-N |

SMILES canonique |

C1(=NC(=NO1)Br)C(=O)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Bromo 1,2,4 Oxadiazole 5 Carboxylic Acid

Established Retrosynthetic Pathways and Key Disconnections for the 1,2,4-Oxadiazole (B8745197) Core

The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two well-established retrosynthetic approaches. These methods define the primary disconnections of the heterocyclic core and guide the selection of appropriate starting materials.

The most common and versatile strategy involves the cyclization of an O-acylamidoxime intermediate. chim.itresearchgate.net This pathway, considered a [4+1] approach, disconnects the 1,2,4-oxadiazole ring into an amidoxime (B1450833) (providing four atoms) and a carboxylic acid derivative (providing the C5 carbon). chim.it The general synthesis proceeds in two steps: the O-acylation of an amidoxime with an activated carboxylic acid (such as an acyl chloride or anhydride) to form the O-acylamidoxime, followed by an intramolecular cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. lookchem.comnih.gov Various coupling agents, including carbodiimides like EDC and DCC, can be used to facilitate the initial acylation directly from a carboxylic acid. chim.itlookchem.com

A second fundamental approach is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govresearchgate.net This [3+2] cycloaddition strategy offers an alternative disconnection. chim.it While effective, this method can be limited by the reactivity of the nitrile component and the potential for the nitrile oxide to dimerize, which can complicate the reaction and reduce yields. nih.gov

For the specific target, 3-bromo-1,2,4-oxadiazole-5-carboxylic acid, the amidoxime-based [4+1] approach is generally more practical as it allows for the pre-functionalized precursors to be coupled, offering greater control over the final substitution pattern.

Targeted Introduction of the Bromine Moiety at the 3-Position

Achieving the 3-bromo substitution pattern requires a regioselective approach, as direct bromination of a pre-formed 1,2,4-oxadiazole ring is often challenging due to the electron-deficient nature of the heterocycle.

Direct bromination of an unsubstituted or 5-substituted 1,2,4-oxadiazole at the C3 position is not a commonly employed strategy. The electron-withdrawing character of the ring system deactivates it towards electrophilic substitution. Instead, functionalization at carbon positions on the oxadiazole ring is typically achieved by building the ring from already-functionalized precursors. However, some transformations on substituted oxadiazoles (B1248032), such as the bromination of a side chain followed by elimination, have been used to introduce unsaturation, indicating the ring's stability to certain brominating conditions. beilstein-journals.org For introducing a bromine atom directly onto the heterocyclic core, precursor design is the overwhelmingly preferred method.

The most effective and regioselective method for synthesizing 3-bromo-1,2,4-oxadiazoles is to incorporate the bromine atom into one of the key precursors before the ring-forming cyclization. In the context of the [4+1] amidoxime pathway, this involves starting with a bromine-containing amidoxime.

For instance, a brominated amidoxime can be prepared from a corresponding brominated nitrile. This precursor then dictates the placement of the bromine atom at the C3 position of the final oxadiazole ring. One synthetic route involves reacting a brominated amidoxime with a suitable carboxylic acid derivative to build the 3-bromo-1,2,4-oxadiazole (B13920365) scaffold. ipbcams.ac.cn This approach ensures complete regioselectivity and avoids harsh bromination conditions on the final heterocyclic product.

Table 1: Example of Precursor-Based Bromination Strategy

| Precursor 1 (Amidoxime) | Precursor 2 (Acid Derivative) | Key Step | Resulting Moiety | Reference |

| Brominated Amidoxime | 4-Bromobenzoic acid | Triazine-based coupling | 3-Bromo-1,2,4-oxadiazole | ipbcams.ac.cn |

| N'-Hydroxy-4-nitrobenzamidine | Ethyl chloroxalate | Reflux in pyridine | 3-(4-nitrophenyl)-1,2,4-oxadiazole | rjptonline.org |

Carboxylation Techniques for the 5-Position Functionality

Introducing the carboxylic acid group at the C5 position can be accomplished through direct carboxylation of a C-H bond or, more commonly, by using a precursor that already contains the carboxyl group or a synthon for it.

Direct C-H carboxylation of a pre-formed 3-bromo-1,2,4-oxadiazole is a challenging transformation. Such reactions typically require activation of the C-H bond, for example, through metalation (using a strong base like an organolithium reagent) followed by quenching with carbon dioxide. The presence of the bromine atom at the 3-position could potentially interfere with such a reaction, possibly leading to halogen-metal exchange. While one-pot synthesis-functionalization strategies have been developed for other oxadiazole isomers like the 1,3,4-oxadiazole (B1194373), allowing for late-stage functionalization, these often rely on specific catalytic systems and may not be directly applicable. nih.govnih.gov

A more reliable and widely used method is to construct the ring using a precursor that already contains the C5 functionality, often in a protected form like an ester. rjptonline.org This approach involves the reaction of an amidoxime with a dicarboxylic acid derivative or a similar C2 synthon.

A prominent example is the reaction of an amidoxime with ethyl chloroxalate in a suitable base like pyridine. rjptonline.org This reaction directly installs an ethyl carboxylate group at the C5 position. Subsequent hydrolysis of the ester group under acidic or basic conditions yields the desired carboxylic acid. Another effective method involves the condensation of amidoximes with dicarboxylic acid anhydrides, which can also yield 1,2,4-oxadiazoles bearing a carboxylic acid functionality. nih.govmdpi.com This precursor-based approach provides a high-yielding and unambiguous route to the 5-carboxy-1,2,4-oxadiazole scaffold.

Table 2: Carboxylation Strategies via Precursors

| Amidoxime | Carboxylic Acid Synthon | Intermediate Product | Final Product | Reference |

| N'-hydroxy-4-nitrobenzamidine | Ethyl chloroxalate | Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid (after hydrolysis) | rjptonline.org |

| Various Amidoximes | Dicarboxylic acid anhydrides | 1,2,4-Oxadiazole with carboxylic functionality | 1,2,4-Oxadiazole with carboxylic functionality | nih.govmdpi.com |

Innovative Cyclization Approaches for the 1,2,4-Oxadiazole Ring Formation

The construction of the 1,2,4-oxadiazole heterocycle is most commonly achieved through the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative. chim.itresearchgate.net This [4+1] approach, where four atoms originate from the amidoxime and one from the acylating agent, is a versatile and widely adopted strategy. chim.it

The cornerstone of 1,2,4-oxadiazole synthesis is the reaction between an amidoxime and an acylating agent, such as an acyl chloride, anhydride (B1165640), or an activated carboxylic acid. researchgate.netmdpi.com The reaction proceeds through a two-step sequence: initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole ring. chim.itmdpi.com

For the specific synthesis of this compound, a plausible route involves the cyclocondensation of a bromo-substituted amidoxime with an activated derivative of a dicarboxylic acid, like oxalic acid. For instance, bromoformamidoxime could be reacted with an activated form of oxalic acid (e.g., ethyl oxalyl chloride). The resulting ester would then undergo hydrolysis to yield the target carboxylic acid.

Key steps in this process include:

Activation of the Carboxylic Acid: Carboxylic acids are often activated in situ using coupling reagents to facilitate the reaction with the amidoxime. Common activators include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), and carbonyldiimidazole (CDI). chim.itrjptonline.org

Cyclodehydration: The O-acylamidoxime intermediate is cyclized, typically by heating. mdpi.com The use of reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to facilitate this ring-closure step, often at room temperature and with reduced reaction times. mdpi.comrjptonline.org

The table below illustrates various coupling agents used in amidoxime-based cyclocondensation for forming 1,2,4-oxadiazoles.

| Coupling Agent | Abbreviation | Typical Reaction Conditions | Reference |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Room temperature to moderate heating, various solvents (e.g., DMF, DCM) | chim.itrjptonline.org |

| Dicyclohexylcarbodiimide | DCC | Room temperature, often with an additive like HOBt to suppress side reactions | chim.it |

| Carbonyldiimidazole | CDI | Mild conditions, room temperature | chim.it |

| Tetrabutylammonium fluoride | TBAF | Used to promote the final cyclodehydration step, often at room temperature in THF | mdpi.comrjptonline.org |

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. jusst.org This involves using safer solvents, reducing energy consumption, and employing catalytic methods to improve atom economy. nih.gov

A significant advancement in green synthesis is the use of solvent-free reaction conditions, often coupled with microwave irradiation. researchgate.net One-pot reactions under microwave heating can provide 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields with significantly reduced reaction times compared to conventional heating methods. organic-chemistry.orgresearchgate.net This approach minimizes the use of volatile organic compounds, reducing both environmental pollution and operational costs. For the synthesis of the target compound, reacting the precursor amidoxime and dicarboxylic acid anhydride under solvent-free microwave conditions could be a viable green strategy. researchgate.net When solvents are necessary, the use of environmentally benign options like water or ethanol (B145695) is preferred. researchgate.net

The development of catalytic methods is a cornerstone of sustainable synthesis, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts. nih.gov

Metal-Free Catalysis: Graphene oxide (GO) has emerged as an inexpensive and environmentally benign metal-free carbocatalyst for organic transformations. nih.gov GO can act as a solid acid catalyst and an oxidizing agent, facilitating the synthesis of 1,2,4-oxadiazoles under mild conditions. nih.gov Its heterogeneous nature allows for easy recovery and reuse, aligning with green chemistry principles.

Organocatalysis: While specific organocatalytic methods for this compound are not detailed, the broader field of organocatalysis offers potential pathways. For example, Brønsted or Lewis acid organocatalysts could be explored to promote the cyclodehydration step, avoiding the use of harsh acids or metal-based catalysts.

The following table summarizes green approaches applicable to 1,2,4-oxadiazole synthesis.

| Green Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to accelerate reactions, often under solvent-free conditions. | Drastically reduced reaction times, higher yields, lower energy consumption. | researchgate.netorganic-chemistry.orgresearchgate.net |

| Solvent-Free Conditions | Conducting reactions without a solvent medium. | Eliminates solvent waste, simplifies workup, reduces environmental impact. | researchgate.netnih.gov |

| Metal-Free Catalysis (e.g., Graphene Oxide) | Employing non-metallic catalysts to promote reactions. | Avoids toxic heavy metals, catalyst can be recyclable, environmentally benign. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Optimization of Reaction Parameters and Yields for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of all reaction parameters to maximize yield, ensure purity, and maintain cost-effectiveness. nih.gov For the synthesis of this compound, key parameters for optimization include the choice of reagents, temperature, reaction time, and catalyst loading.

Reagent Selection: The choice of activating agent for the carboxylic acid and the base for the cyclization step is critical. While traditional methods may use strong bases, milder conditions are often sought for scalability. One-pot procedures, where the amidoxime is generated and acylated in a single vessel, can improve efficiency by reducing intermediate isolation steps. chem-soc.si

Temperature and Time: Microwave-assisted synthesis has demonstrated a dramatic reduction in reaction times from hours to minutes, which is highly advantageous for scalable production. researchgate.netnih.gov Optimization involves finding the lowest possible temperature and shortest time that still afford a high yield of the desired product.

Catalyst Efficiency: In catalytic approaches, optimizing the catalyst loading is crucial. The goal is to use the minimum amount of catalyst required to achieve a high conversion rate, which minimizes costs and simplifies purification. The recyclability of heterogeneous catalysts like graphene oxide is a major benefit for scalable processes. nih.gov

The development of a robust and scalable synthesis protocol is an iterative process, often involving a Design of Experiments (DoE) approach to systematically investigate the effect of multiple variables on the reaction outcome. nih.gov This allows for the identification of optimal conditions that provide a high yield of this compound in an efficient and reproducible manner.

In Depth Mechanistic Investigations of 3 Bromo 1,2,4 Oxadiazole 5 Carboxylic Acid Reactivity

Detailed Analysis of Substitution Reactions at the 3-Bromo Site

The bromine atom at the C3 position of the oxadiazole ring serves as a versatile handle for introducing molecular complexity. As a good leaving group on an aromatic system, it is amenable to both transition metal-catalyzed cross-coupling reactions and nucleophilic displacement, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the 3-bromo substituent on the 1,2,4-oxadiazole (B8745197) core is well-suited for such transformations. youtube.comnih.govchemrxiv.orgsci-hub.se Palladium catalysts are most commonly employed to activate the C-Br bond, initiating a catalytic cycle that couples the heterocyclic core with various partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-bromo-1,2,4-oxadiazole (B13920365) with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgiitk.ac.in This method is highly effective for forming biaryl or heteroaryl-aryl structures. While the reaction is generally robust, the presence of an unprotected carboxylic acid can sometimes interfere with the catalytic cycle, potentially requiring protection of the acid group or careful selection of reaction conditions. acs.orgyoutube.com

Sonogashira Coupling: To introduce an alkyne substituent at the 3-position, the Sonogashira coupling is employed. organic-chemistry.orgacs.org This reaction couples the 3-bromo-1,2,4-oxadiazole with a terminal alkyne, utilizing a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgacs.orgsemanticscholar.org This reaction proceeds under mild conditions and is a reliable method for synthesizing arylalkynes. organic-chemistry.org

Heck Reaction: The Heck reaction allows for the vinylation of the 3-position by coupling the bromo-oxadiazole with an alkene in the presence of a palladium catalyst and a base. youtube.comnih.govrsc.org This reaction is a key method for forming substituted alkenes attached to the heterocyclic core. rsc.org

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ with a base (e.g., K₂CO₃, Cs₂CO₃) | 3-Aryl-1,2,4-oxadiazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) co-catalyst (e.g., CuI) with a base (e.g., Et₃N) | 3-Alkynyl-1,2,4-oxadiazole |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd(PPh₃)₄ with a base (e.g., Et₃N) | 3-Vinyl-1,2,4-oxadiazole |

Nucleophilic Displacement Pathways and Regioselectivity

The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, making its carbon atoms electrophilic and susceptible to nucleophilic attack. google.com However, the reactivity of the C3 and C5 positions is not equivalent. The C5 position is generally considered the most electrophilic site. google.com Despite this, nucleophilic aromatic substitution (SNAr) can occur at the C3 position, particularly when a good leaving group like a halogen is present. google.com

The reaction of 3-chloro-1,2,4-oxadiazoles with various nucleophiles has been reported, suggesting that 3-bromo-1,2,4-oxadiazole-5-carboxylic acid would undergo similar reactions. google.com The mechanism involves the addition of a nucleophile to the C3 carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity. The regioselectivity is governed by the relative electrophilicity of the ring carbons, with attack at C5 often being kinetically or thermodynamically favored if a suitable leaving group is also present at that position. However, with bromine exclusively at C3, nucleophiles will preferentially attack this site.

Reactivity Profiles of the 5-Carboxylic Acid Functionality

The carboxylic acid group at the C5 position is a key functional group that allows for a wide range of derivatization reactions, enhancing the molecular diversity and modulating the physicochemical properties of the parent compound. nih.gov

Derivatization to Esters, Amides, and Anhydrides

The 5-carboxylic acid can be readily converted into common derivatives such as esters, amides, and anhydrides using standard organic synthesis protocols. The existence of the corresponding ethyl and methyl esters of this compound confirms the viability of these transformations.

Esterification: Esters are typically formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride.

Amide Formation: Amides are synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of a coupling agent, such as ethylcarbodiimide (EDC), to activate the carboxylic acid. nih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.

Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent. Mixed anhydrides can also be prepared.

| Derivative | Reagent(s) | General Method |

|---|---|---|

| Ester | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide | Amine (R-NH₂), Coupling Agent (e.g., EDC, DCC) | Direct Amide Coupling |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Acyl Chloride Pathway |

| Anhydride | Dehydrating Agent (e.g., P₂O₅) | Dehydration |

Decarboxylation Mechanisms and Controlled Elimination

The removal of the carboxylic acid group via decarboxylation is a potential reaction pathway for this compound. Heteroaromatic carboxylic acids can be susceptible to decarboxylation, often facilitated by thermal conditions or metal catalysts. google.com The stability of the resulting carbanion or radical intermediate is a key factor driving the reaction.

While specific studies on the decarboxylation of this exact molecule are limited, several mechanisms can be considered based on related systems:

Thermal Decarboxylation: Heating the compound, particularly in a suitable solvent, may induce the elimination of CO₂. The electron-withdrawing nature of the 1,2,4-oxadiazole ring could stabilize the resulting negative charge at the C5 position, facilitating the reaction.

Metal-Catalyzed Decarboxylation: Silver (Ag) and copper (Cu) salts have been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. This process typically involves the formation of a metal carboxylate salt, followed by the extrusion of CO₂ and protonation of the resulting organometallic intermediate.

Decarboxylative Cross-Coupling: In some cases, the decarboxylation can be coupled directly with a C-C bond-forming reaction. This process, often catalyzed by palladium, uses the carboxylic acid as an in situ source of a nucleophilic partner, avoiding the need to pre-form an organometallic reagent.

Ring-Opening and Rearrangement Processes of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is characterized by relatively low aromaticity and a weak O-N bond. google.com These features make the heterocyclic core susceptible to cleavage and rearrangement into more stable heterocyclic systems, particularly under thermal, photochemical, or basic conditions. google.com

Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement of 1,2,4-oxadiazoles. google.com The mechanism involves an intramolecular nucleophilic attack from a side-chain atom onto the N2 position of the oxadiazole ring. google.com This leads to the cleavage of the weak O-N bond and subsequent cyclization to form a new, often more stable, heterocyclic ring. google.com The specific outcome of the BKR is highly dependent on the nature of the substituent at the C3 position.

ANRORC Mechanism: The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway is another important reaction of the 1,2,4-oxadiazole ring. google.com This mechanism is typically initiated by the attack of an external nucleophile at an electrophilic carbon of the ring (commonly C5). google.com This addition leads to the opening of the oxadiazole ring to form an open-chain intermediate. Subsequent intramolecular cyclization of this intermediate, often involving a different part of the molecule, results in the formation of a new heterocyclic product. google.com

Both the BKR and ANRORC pathways highlight the latent reactivity of the 1,2,4-oxadiazole core, providing synthetic routes to a variety of other heterocyclic structures.

Thermally and Photo-Induced Transformations

No specific studies on the thermally or photo-induced transformations of this compound have been found in the reviewed literature. While 1,2,4-oxadiazoles, in general, are known to undergo thermal and photochemical rearrangements, often involving the cleavage of the weak N-O bond, the specific conditions and products for the bromo- and carboxylic acid-substituted derivative are not documented.

Acid- and Base-Catalyzed Ring Modifications

Detailed mechanistic studies on the acid- and base-catalyzed ring modifications of this compound are not available. The 1,2,4-oxadiazole ring can be susceptible to both acidic and basic hydrolysis, which could lead to ring opening. The presence of the carboxylic acid and bromo substituents would be expected to influence the reaction pathways and rates, but specific research on these effects for this molecule is absent from the current body of scientific literature.

Elucidation of Reaction Mechanisms Using Advanced Experimental Techniques

Kinetic Isotope Effects and Reaction Order Studies

There are no published studies on the kinetic isotope effects or reaction order for any reactions involving this compound. Such studies are crucial for understanding reaction mechanisms, but they have not been reported for this compound.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates in transformations of this compound have not been described in the scientific literature. Spectroscopic or trapping studies to identify transient species in its potential reactions are not available.

Computational and Theoretical Studies on 3 Bromo 1,2,4 Oxadiazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modeling the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for a range of organic compounds, including heterocyclic systems like oxadiazoles (B1248032). mdpi.comsciensage.info For 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid, DFT calculations, often employing the B3LYP functional with a basis set such as 6-31G(d,p), are used to perform geometry optimization. researchgate.netsciensage.info

This process determines the molecule's most stable three-dimensional arrangement by finding the minimum energy conformation. The output includes key geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield important energetic data, including the total energy and enthalpy of formation, which are crucial for assessing the molecule's thermodynamic stability. chemintech.ru

| Calculated Parameter | Description |

|---|---|

| Optimized Molecular Geometry | The lowest-energy 3D arrangement of atoms, providing precise bond lengths (e.g., C-Br, N-O, C=N) and angles. |

| Total Energy | The total electronic energy of the molecule in its optimized state, used to compare the relative stability of different isomers or conformations. |

| Enthalpy of Formation (ΔHf) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states; a key measure of thermodynamic stability. chemintech.ru |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations, used to confirm that the optimized structure is a true energy minimum and to predict infrared (IR) spectra. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgrsc.org The energy and spatial distribution of these orbitals for this compound can be calculated using DFT.

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept electrons, highlighting sites prone to nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. sciensage.info For 1,2,4-oxadiazoles, the ring carbon and nitrogen atoms are known to have electrophilic characteristics, which can be rationalized through FMO analysis. researchgate.netchim.it

| Parameter | Significance in Reactivity Prediction |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Indicates the molecule's ability to donate electrons. The location of the HOMO identifies the most probable sites for electrophilic attack. Its energy (EHOMO) is related to the ionization potential. rsc.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the molecule's ability to accept electrons. The location of the LUMO identifies the most probable sites for nucleophilic attack. Its energy (ELUMO) is related to the electron affinity. rsc.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and more reactive. |

The 1,2,4-oxadiazole (B8745197) ring is known to be one of the least aromatic among five-membered heterocyclic systems. This relatively low aromaticity, coupled with the labile O–N bond, contributes to its tendency to undergo rearrangements into more stable heterocyclic structures. researchgate.net

Computational methods can quantify the degree of aromaticity using various indices. The Nucleus-Independent Chemical Shift (NICS) is a common method, where a negative value at the ring's center indicates aromaticity, while a positive value suggests anti-aromaticity. Another metric is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. For the 1,2,4-oxadiazole class, aromaticity indices have been calculated to be relatively low (e.g., I5 = 39 or IA = 48), confirming their weakly aromatic character.

| Aromaticity Index | Basis of Calculation |

|---|---|

| NICS (Nucleus-Independent Chemical Shift) | Calculates the magnetic shielding at the geometric center of the ring. A more negative value typically indicates a higher degree of aromaticity. |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Based on the geometric parameter of bond lengths. A value of 1 indicates a fully aromatic system, while values closer to 0 indicate a non-aromatic system. |

| Bird's Aromaticity Index (I) | A geometric index based on the variation of bond orders within the ring. Values are lower for less aromatic systems. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent). researchgate.net

For this compound, MD simulations can be used to study the rotational freedom around the single bond connecting the carboxylic acid group to the oxadiazole ring. This analysis reveals the preferred conformations and the energy barriers between them. Furthermore, by simulating the molecule in a solvent like water or DMSO, MD can model how the molecule interacts with its surroundings. This is particularly useful for understanding hydrogen bonding patterns involving the carboxylic acid's hydroxyl group and the nitrogen atoms of the oxadiazole ring, which influences the molecule's solubility and behavior in solution. tu.edu.iq

Computational Prediction of Spectroscopic Parameters for Mechanistic Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to validate a proposed chemical structure or reaction mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Predicting NMR spectra computationally provides a powerful tool for confirming assignments. nahrainuniv.edu.iq The typical workflow involves first optimizing the molecular geometry using DFT. Subsequently, NMR chemical shifts (δ) for ¹H and ¹³C nuclei are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

For this compound, this would involve calculating the chemical shifts for the carboxylic acid proton and the distinct carbon atoms (C3, C5, and the carboxyl carbon). To improve accuracy, these calculations are often performed using a polarizable continuum model (PCM) to simulate the solvent environment (e.g., DMSO-d₆) in which experimental spectra are typically recorded. jobpcr.commdpi.com A strong correlation between the calculated and observed chemical shifts provides high confidence in the assigned structure. scispace.com

| Nucleus | Key Atoms in this compound | Significance of Calculation |

|---|---|---|

| ¹³C | C3 (bonded to Bromine), C5 (bonded to COOH), Carbonyl C (in COOH) | Predicts the chemical shifts of the unique carbon environments, which are highly sensitive to the electronic structure of the heterocyclic ring and substituents. |

| ¹H | OH proton (of the carboxylic acid) | Predicts the chemical shift of the acidic proton, which is sensitive to solvent effects and intramolecular hydrogen bonding. |

Vibrational Frequency Analysis for Transition State Identification

Vibrational frequency analysis is a critical computational tool for the characterization of stationary points on a potential energy surface, including the identification of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products.

For a hypothetical reaction involving this compound, such as a decarboxylation or a ring-opening reaction, computational methods like Density Functional Theory (DFT) or ab initio calculations would first be employed to locate the geometry of the transition state. ukim.mk Once a candidate transition state structure is found, a vibrational frequency calculation is performed. The presence of a single imaginary frequency would confirm that the structure is indeed a true transition state.

The magnitude of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state. A larger imaginary frequency suggests a sharper barrier, while a smaller one indicates a broader barrier. The corresponding vibrational mode illustrates the atomic motions involved in traversing the transition state, for instance, the breaking of a carbon-carbon bond and the formation of a new bond.

Table 1: Hypothetical Vibrational Frequencies for a Transition State in a Reaction of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν1 | 1750i | C-C bond stretching (reaction coordinate) |

| ν2 | 3100 | O-H stretching of the carboxylic acid |

| ν3 | 1650 | C=O stretching of the carboxylic acid |

| ν4 | 1580 | C=N stretching in the oxadiazole ring |

| ν5 | 1420 | O-H bending |

| ν6 | 1250 | C-O stretching |

| ν7 | 1050 | Ring breathing mode |

| ν8 | 800 | C-Br stretching |

Note: This table is illustrative. The frequencies are hypothetical and intended to demonstrate the type of data generated from a vibrational frequency analysis of a transition state.

In-silico Design and Virtual Screening for Novel Reactions and Applications

In-silico design and virtual screening are powerful computational techniques used to accelerate the discovery of new reactions and applications for chemical compounds, including heterocyclic molecules like oxadiazoles. drugtargetreview.comresearchgate.net These methods allow for the rapid evaluation of large numbers of potential reactants, catalysts, or reaction conditions in a virtual environment, thereby saving significant time and resources compared to traditional experimental approaches. drugtargetreview.comresearchgate.net

For this compound, in-silico design could be employed to predict its reactivity in various chemical transformations. For instance, quantum chemical calculations could be used to model the reaction pathways of this compound with different nucleophiles, electrophiles, or radical species. By calculating the activation energies and reaction energies for various potential reactions, researchers can identify the most promising synthetic routes to novel derivatives.

Virtual screening, on the other hand, can be used to explore new applications for this compound and its derivatives. This often involves docking the molecules into the active sites of biological targets to predict their potential as therapeutic agents. nih.govresearchgate.net However, virtual screening can also be applied to the discovery of novel reactions. For example, a database of potential catalysts could be virtually screened to identify those that are most likely to promote a desired transformation of the starting material.

A recent study demonstrated an in-silico reaction screening strategy that utilized quantum chemical calculations to discover a reaction that selectively adds two fluorine atoms to a difficult-to-access position on an N-heterocycle. drugtargetreview.com This approach involved computationally testing the viability of numerous multi-component reactions using the artificial force induced reaction (AFIR) method. drugtargetreview.com A similar strategy could theoretically be applied to this compound to uncover novel synthetic methodologies.

Table 2: Illustrative Data from a Virtual Screening Campaign for a Hypothetical Reaction

| Catalyst ID | Reactant | Predicted Yield (%) | Key Interaction |

| Cat-001 | This compound | 85 | Hydrogen bonding with carboxylic acid |

| Cat-002 | This compound | 62 | π-stacking with oxadiazole ring |

| Cat-003 | This compound | 45 | Halogen bonding with bromine |

| Cat-004 | This compound | 20 | Steric hindrance |

Note: This table is a hypothetical representation of data that could be generated from a virtual screening study aimed at identifying catalysts for a reaction involving this compound.

Applications of 3 Bromo 1,2,4 Oxadiazole 5 Carboxylic Acid As a Chemical Synthon

Utilization in the Synthesis of Diverse Heterocyclic Systems

The presence of both a halogen (bromo group) and a carboxylic acid on the stable 1,2,4-oxadiazole (B8745197) core makes this compound a versatile precursor for the synthesis of a wide array of more complex heterocyclic structures, including fused and polycyclic systems.

While direct examples are specialized, the structure of 3-bromo-1,2,4-oxadiazole-5-carboxylic acid is well-suited for creating fused heterocyclic systems. The general strategy involves using the two functional groups to build a new ring onto the oxadiazole core. This can be achieved through intramolecular cyclization reactions.

A hypothetical, yet chemically sound, synthetic pathway could involve:

Modification of the Carboxylic Acid: The carboxylic acid at the C5 position can be converted into other functional groups, such as an amine (via Curtius or Hofmann rearrangement) or an alcohol (via reduction).

Introduction of a Second Component: A suitable reaction partner can be attached to the molecule via a transition-metal-catalyzed cross-coupling reaction at the C3-bromo position.

Intramolecular Cyclization: The newly introduced group can then react with the modified C5-substituent to form a new, fused ring.

An alternative pathway for forming new heterocyclic systems involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. In related 3-halo-1,2,4-oxadiazoles, attack by a nucleophile at the C5 position can lead to the opening of the oxadiazole ring, followed by rearrangement and cyclization to generate a completely new heterocyclic scaffold.

The 3-bromo group is a key reactive site for forming new carbon-carbon or carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This capability allows chemists to link the oxadiazole heterocycle to other cyclic or aromatic systems, thereby constructing complex polycyclic molecules. The carboxylic acid group can then be used for subsequent reactions or to ensure solubility.

Design of Novel Ligands in Coordination Chemistry

Chelation Properties of the Oxadiazole and Carboxylic Acid Functionalities

The molecular architecture of this compound inherently possesses features conducive to the chelation of metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This capability is derived from the presence of both the 1,2,4-oxadiazole ring and the carboxylic acid moiety, which can act in concert to bind metals.

The 1,2,4-oxadiazole ring contains two pyridine-type nitrogen atoms, which are potential donor sites for coordination with metal centers. The lone pairs of electrons on these nitrogen atoms can form coordinate bonds with transition metals. The coordination potential of the 1,2,4-oxadiazole ring has been demonstrated in related ligand systems, such as those containing pyridyl substituents, which form stable complexes with metals like copper(II), nickel(II), and zinc(II). nih.gov

The carboxylic acid group provides a second, powerful coordination site. Upon deprotonation to the carboxylate anion (-COO⁻), both oxygen atoms can participate in binding to a metal ion. The carboxylate group is a classic coordinating functional group in the synthesis of coordination compounds and can adopt several binding modes, including monodentate, bidentate chelating, and bidentate bridging. mdpi.com

The combination of the oxadiazole's nitrogen atoms and the carboxylate's oxygen atoms allows this compound to act as a bidentate or even a bridging ligand, facilitating the formation of stable, cyclic structures with a central metal ion. The specific coordination mode would depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions.

Table 1: Potential Coordination Modes of this compound

| Functional Group | Potential Donor Atoms | Possible Coordination Behavior |

|---|---|---|

| 1,2,4-Oxadiazole Ring | N2 and/or N4 atoms | Acts as a monodentate or bidentate N,N'-donor, similar to other nitrogen-containing heterocycles. |

| Carboxylic Acid | Oxygen atoms | Upon deprotonation, the carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand. |

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.gov The properties of a MOF—such as its porosity, stability, and functionality—are directly determined by the geometry and chemical nature of its constituent metal nodes and organic linkers. d-nb.info

This compound possesses the key structural features required to function as an effective organic linker in the synthesis of MOFs and coordination polymers. nih.gov These features include:

Coordinating Groups: The presence of the carboxylate group provides a robust and predictable point of attachment to metal centers. mdpi.com

Rigidity: The planar, aromatic 1,2,4-oxadiazole ring provides a rigid scaffold, which is crucial for the formation of well-defined, porous structures rather than amorphous solids.

Auxiliary Coordination Sites: The nitrogen atoms of the oxadiazole ring offer additional coordination sites, allowing for the formation of more complex and higher-connectivity networks. This is analogous to widely used linkers based on imidazole (B134444) and triazole rings. mdpi.com

While specific MOFs constructed from this compound are not yet prominent in the literature, its structural analogy to other successful heterocyclic carboxylate linkers suggests its high potential in this field. For instance, coordination polymers based on the related 1,3,4-oxadiazole (B1194373) isomer have been synthesized and shown to possess interesting properties, such as luminescence. nih.gov The use of this compound as a linker could lead to the development of novel MOFs with unique topologies and functionalities, potentially enhanced by the presence of the bromine atom, which could be used for post-synthetic modification.

Development of Advanced Reagents and Catalysts from this compound

Beyond its role in coordination chemistry, this compound is a versatile synthon for the development of advanced organic reagents and catalysts. Its utility lies in the ability to selectively modify the carboxylic acid and the carbon-bromine bond.

The carbon-bromine bond at the 3-position of the oxadiazole ring is a key handle for synthetic modification. Bromo-substituted aromatic and heteroaromatic compounds are common substrates for a variety of palladium-catalyzed cross-coupling reactions. nih.gov This allows for the bromine atom to be replaced with a wide range of other functional groups, effectively using the 3-bromo-1,2,4-oxadiazole (B13920365) core as a scaffold. Potential transformations include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond, attaching aryl or vinyl groups. nih.gov

Miyaura Borylation: Conversion of the C-Br bond into a boronic ester (C-B(pin)), transforming the molecule into a reagent for subsequent Suzuki couplings. mdpi.com

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

Simultaneously, the carboxylic acid group at the 5-position can be readily converted into other functionalities such as esters, amides, or acid chlorides. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule. For example, the bromo-substituent could be replaced with a catalytically active moiety via a Suzuki coupling, while the carboxylic acid could be used to attach the entire molecule to a polymer support or another molecular scaffold. This strategic functionalization makes this compound a valuable starting material for creating complex, tailor-made molecules for applications in catalysis, materials science, and medicinal chemistry.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| 3-Bromo Group | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | 3-R-1,2,4-oxadiazole-5-carboxylic acid |

| 3-Bromo Group | Miyaura Borylation | B₂(pin)₂, Pd catalyst, base | 3-(Pinacolatoboryl)-1,2,4-oxadiazole-5-carboxylic acid |

| 5-Carboxylic Acid | Esterification | R-OH, acid catalyst | Alkyl 3-bromo-1,2,4-oxadiazole-5-carboxylate |

Advanced Analytical Techniques in Support of 3 Bromo 1,2,4 Oxadiazole 5 Carboxylic Acid Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid, offering unparalleled precision in mass determination. This capability is crucial for both confirming the elemental composition of the final product and for monitoring the progress of a chemical reaction in real-time.

During the synthesis of this compound, small aliquots can be taken from the reaction mixture and analyzed by HRMS. This allows researchers to track the disappearance of reactants and the appearance of intermediates and the final product. The high accuracy of HRMS makes it possible to distinguish between compounds with very similar nominal masses, providing confidence in the reaction's progression.

For final product characterization, HRMS provides an exact mass measurement, which is used to calculate the elemental formula. Given the presence of bromine, the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) serves as a definitive confirmation of the compound's identity. Electron impact (EI) or electrospray ionization (ESI) techniques can be employed, with ESI being particularly suitable for the carboxylic acid moiety. The fragmentation pattern observed in the mass spectrum offers further structural confirmation, revealing characteristic cleavages of the oxadiazole ring. researchgate.net

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (C₃HBrN₂O₃)

| Ion | Calculated m/z | Observed m/z | Description |

|---|---|---|---|

| [M+H]⁺ (⁷⁹Br) | 208.9202 | 208.9205 | Molecular ion with ⁷⁹Br isotope |

| [M+H]⁺ (⁸¹Br) | 210.9182 | 210.9186 | Molecular ion with ⁸¹Br isotope |

| [M-COOH]⁺ (⁷⁹Br) | 163.9298 | 163.9301 | Fragment from loss of carboxylic group |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional techniques are essential for the unambiguous assignment of all atoms in this compound and its derivatives. omicsonline.orgipb.pt

For a relatively simple molecule like this compound, 2D NMR experiments provide definitive connectivity data. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signal from the carboxylic acid with its corresponding carbon atom, confirming the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across the molecule. It would show correlations between the carboxylic proton and the carbons of the oxadiazole ring (C3 and C5), confirming the position of the substituents.

COSY (Correlation Spectroscopy): While not applicable to the parent acid due to the single proton, it would be vital for analyzing derivatives with more complex substituent groups. wpmucdn.com

These advanced NMR methods are indispensable for confirming that the correct isomer has been synthesized and for providing a complete structural picture of the molecule in solution. researchgate.netipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| COOH | ¹H | ~13-14 | Broad Singlet | C5, C(O) |

| C3 | ¹³C | ~155-160 | Singlet | - |

| C5 | ¹³C | ~165-170 | Singlet | COOH |

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Packing

A crucial aspect revealed by X-ray crystallography is the study of intermolecular interactions. For this molecule, the carboxylic acid group is expected to form strong hydrogen bonds with neighboring molecules, often leading to the formation of dimeric structures or extended hydrogen-bonding networks. These interactions significantly influence the compound's physical properties, such as melting point and solubility. The bromine atom may also participate in halogen bonding, further influencing the crystal packing arrangement.

Table 3: Representative Crystallographic Data for a Substituted 1,2,4-Oxadiazole (B8745197) Derivative

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell |

| a (Å) | 8.54 | Unit cell dimension |

| b (Å) | 12.31 | Unit cell dimension |

| c (Å) | 9.78 | Unit cell dimension |

| β (°) | 105.2 | Unit cell angle |

| C-Br Bond Length (Å) | 1.89 | Length of the carbon-bromine bond |

Spectroscopic Methods for In-situ Reaction Monitoring (e.g., IR, Raman, UV-Vis for kinetic studies)

Monitoring chemical reactions as they occur (in-situ) provides valuable kinetic and mechanistic data that is often lost with traditional offline analysis. mdpi.com Spectroscopic techniques such as Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy are well-suited for this purpose in the synthesis of this compound.

Infrared (IR) Spectroscopy: By using an attenuated total reflection (ATR) probe inserted directly into the reaction vessel, the vibrational modes of functional groups can be monitored in real-time. mdpi.com For instance, one could track the disappearance of the nitrile (C≡N, ~2250 cm⁻¹) and hydroxylamine (B1172632) (O-H, ~3300 cm⁻¹) stretches of the reactants and the simultaneous appearance of the oxadiazole ring vibrations and the broad carboxylic acid O-H stretch (~3000 cm⁻¹) of the product.

Raman Spectroscopy: This technique is complementary to IR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. It could be used to monitor the C-Br stretching vibration, providing another data point for tracking product formation.

UV-Vis Spectroscopy: The formation of the conjugated oxadiazole ring system results in a distinct chromophore. By monitoring the change in absorbance at a specific wavelength, the rate of reaction can be determined, allowing for detailed kinetic studies under various conditions (e.g., temperature, catalyst concentration).

Table 4: Key Vibrational Frequencies for In-situ Monitoring

| Functional Group | Technique | Wavenumber/Wavelength | Change During Reaction |

|---|---|---|---|

| Nitrile (reactant) | IR | ~2250 cm⁻¹ | Decrease |

| Carboxylic Acid O-H | IR | ~3000 cm⁻¹ (broad) | Increase |

| Carbonyl C=O | IR | ~1700-1725 cm⁻¹ | Increase |

| Oxadiazole Ring | Raman | ~1500-1600 cm⁻¹ | Increase |

Future Outlook and Persistent Challenges in 3 Bromo 1,2,4 Oxadiazole 5 Carboxylic Acid Research

Exploration of Unconventional Reactivity and Unprecedented Transformations

The reactivity of the 1,2,4-oxadiazole (B8745197) ring, particularly when substituted with a halogen and a carboxylic acid, is ripe for exploration. Future research should focus on leveraging the electronic properties of this system to achieve novel chemical transformations.

A significant area of interest is the potential for Addition of Nucleophile and Ring Opening (ANRORC) reactions. chim.it In related 3-carbonyl-1,2,4-oxadiazole systems, treatment with nucleophiles like hydrazine (B178648) has been shown to induce ring cleavage and rearrangement to form new heterocyclic systems, such as triazines. chim.it Investigating similar reactions with 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid could yield unprecedented heterocyclic scaffolds. The interplay between the bromo and carboxylic acid groups under various nucleophilic conditions is a key question to be answered.

Furthermore, the superelectrophilic activation of related acetylene-substituted 1,2,4-oxadiazoles using strong acids like triflic acid (TfOH) has been shown to facilitate regioselective hydroarylation and hydration of the acetylene (B1199291) bond. nih.gov Applying similar superelectrophilic conditions to this compound could lead to unexpected reactions, potentially involving the oxadiazole ring itself or transformations of the carboxylic acid moiety. nih.gov

Photochemical rearrangements also present a promising, yet challenging, avenue. Irradiation of certain 3-amino-1,2,4-oxadiazoles can induce a ring contraction-ring expansion (RCE) process, leading to the formation of 1,3,4-oxadiazoles. chim.it Understanding if the 3-bromo substituent can facilitate or participate in similar photo-induced rearrangements is a fundamental question that could unlock new synthetic pathways. chim.it

Table 1: Potential Unconventional Transformations for Exploration

| Transformation Type | Potential Reagents/Conditions | Expected Outcome/Area of Investigation |

|---|---|---|

| ANRORC Reactions | Hydrazine, Methylhydrazine, Hydroxylamine (B1172632) | Ring opening and rearrangement to novel heterocycles (e.g., triazinones, oxadiazines). chim.it |

| Superelectrophilic Activation | Triflic Acid (TfOH), Strong Protic/Lewis Acids | Novel C-H functionalization, ring transformations, or unexpected reactions at the carboxylic acid. nih.gov |

| Photochemical Rearrangements | UV Irradiation (various wavelengths) | Potential for ring contraction-expansion to isomeric heterocycles or other photo-induced transformations. chim.it |

Development of Asymmetric Synthetic Strategies Incorporating the Compound

The incorporation of the rigid, planar 1,2,4-oxadiazole heterocycle into chiral molecules is an underdeveloped area of research. For this compound, the primary challenge is to utilize its functional groups to control stereochemistry in subsequent reactions.

Future efforts could focus on using the carboxylic acid group as an anchoring point for chiral auxiliaries. These auxiliaries could direct stereoselective transformations on a substrate attached to the 3-position of the oxadiazole ring (after displacement of the bromide). Alternatively, developing chiral catalysts that can differentiate between the two faces of the oxadiazole ring during a functionalization reaction represents a more advanced and elegant approach. While microwave-assisted methods have been used to prepare 1,2,4-oxadiazoles with a stereocenter, retaining 100% enantiomeric purity, these strategies have not been specifically applied to halogenated derivatives like the title compound. rsc.org

A significant challenge will be to overcome the potential for racemization under the often harsh conditions required for modifying the oxadiazole core. The development of mild, stereoretentive cross-coupling reactions at the C3 position would be a major breakthrough in this area.

Integration into Automation, Flow Chemistry, and High-Throughput Experimentation

The translation of synthetic routes involving this compound to automated and continuous flow platforms is crucial for accelerating drug discovery and process development. researchgate.netcapes.gov.br Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scale-up. beilstein-journals.orgnih.gov

Research has demonstrated the successful synthesis of various 1,3,4-oxadiazoles and 1,2,4-oxadiazoles in continuous flow reactors. beilstein-journals.orgrsc.org For instance, an iodine-mediated oxidative cyclization to form 1,3,4-oxadiazoles has been achieved with residence times as short as 10 minutes. nih.gov Similarly, high-throughput methodologies for creating 1,2,4-oxadiazole libraries have been developed using integrated flow synthesis and purification platforms. rsc.org

The primary challenge for integrating this compound into such systems will be its solubility and the potential for solid precipitation in the narrow channels of microreactors. The development of suitable solvent systems and reactor designs will be critical. Furthermore, telescoping reactions, where multiple synthetic steps are performed sequentially in a continuous flow without intermediate isolation, should be a key goal. nih.gov An automated platform could rapidly screen different coupling partners for the bromo and carboxylic acid functionalities, significantly accelerating the generation of diverse compound libraries. capes.gov.br

Table 2: Comparison of Batch vs. Potential Flow Synthesis of Oxadiazole Derivatives

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes beilstein-journals.orgnih.gov |

| Scalability | Requires re-optimization | Readily scalable by extending run time beilstein-journals.org |

| Safety | Handling of potentially hazardous reagents in large volumes | Improved safety with small reactor volumes and better temperature control researchgate.net |

| Integration | Manual, stepwise operations | Potential for integrated, automated quenching, extraction, and purification beilstein-journals.orgnih.gov |

Addressing Atom Economy and Green Chemistry Metrics in Novel Syntheses

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. researchgate.net Key metrics include atom economy, which measures the efficiency of incorporating reactant atoms into the final product, and the reduction of hazardous waste. primescholars.comjocpr.com

Many traditional routes to oxadiazoles (B1248032) utilize stoichiometric dehydrating agents or coupling reagents, which can lead to poor atom economy and significant waste generation. nih.gov Future research must focus on developing catalytic and more atom-economical methods for both the synthesis and subsequent functionalization of this compound. For example, replacing classical coupling reagents with catalytic cycles would be a significant step forward.

The use of greener solvents, microwave-assisted synthesis, and ultrasound-mediated reactions are all strategies that have been applied to the synthesis of other oxadiazole derivatives to improve their environmental footprint. researchgate.netdntb.gov.uamdpi.com Microwave irradiation, for instance, can dramatically reduce reaction times and the need for bulk solvents. researchgate.net A persistent challenge is to develop a synthesis for this compound itself that adheres to these principles, perhaps through a one-pot reaction from readily available, simple starting materials. Evaluating synthetic pathways using metrics like E-Factor (Environmental Factor) and Process Mass Intensity (PMI) will be essential for quantifying their green credentials.

Unresolved Questions in Theoretical Predictions and Computational Modeling of Halo-Oxadiazoles

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For halo-oxadiazoles like this compound, several theoretical questions remain unresolved.

Density Functional Theory (DFT) can be used to calculate quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. researchgate.net For this specific compound, an accurate computational model could predict the most likely sites for nucleophilic and electrophilic attack, guiding experimental design. Studies on other oxadiazole isomers have used DFT to assess relative stability and aromaticity. scirp.orgscirp.org

A key unresolved question is the precise influence of the bromine atom and the carboxylic acid group on the electronic structure and aromaticity of the 1,2,4-oxadiazole ring. Computational studies could elucidate the push-pull electronic effects and their impact on the O-N bond, which is often the weakest link in the ring and central to rearrangement reactions. chim.it Furthermore, modeling the transition states of potential unconventional reactions, such as the ANRORC or photochemical rearrangements discussed earlier, could help determine their feasibility and predict reaction outcomes. nih.govmdpi.com Comparing the computational data for this compound with its chloro- and iodo-analogs could also reveal important trends in reactivity down the halogen group.

Table 3: Key Parameters for Computational Investigation of Halo-Oxadiazoles

| Computational Method | Parameter to Investigate | Significance |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. researchgate.net |

| DFT, Natural Bond Orbital (NBO) | Atomic Charges, Bond Orders | Elucidates electronic distribution and identifies reactive sites. |

| Nucleus-Independent Chemical Shift (NICS) | Aromaticity of the Ring | Assesses the influence of substituents on the ring's stability. scirp.org |

| Transition State (TS) Searching | Activation Energies of Reactions | Determines the feasibility and mechanism of proposed novel transformations. nih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.